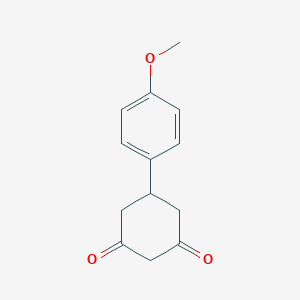

5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYCBDWPHFFKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324186 | |

| Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-12-5 | |

| Record name | 1774-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Methoxyphenyl Cyclohexane 1,3 Dione and Analogues

Classical Approaches to Cyclohexane-1,3-dione Synthesis

The formation of the cyclohexane-1,3-dione core is a well-established process in organic synthesis, with several classical strategies being routinely employed. These methods primarily focus on the efficient construction of the six-membered ring through carbon-carbon bond formation.

Dieckmann Condensation and Related Cyclization Strategies

The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis. It involves the base-catalyzed intramolecular condensation of a diester to form five- or six-membered rings. organic-chemistry.org The mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.orgyoutube.com For the synthesis of cyclohexane-1,3-dione precursors, a pimelate (B1236862) ester (a seven-carbon diester) is treated with a strong base, such as sodium ethoxide. The base abstracts an α-proton to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the desired cyclohexane-1,3-dione.

The general applicability of this reaction is well-documented, providing good yields, particularly for 5- and 6-membered rings. organic-chemistry.orgresearchgate.net Variations of this strategy include tandem reactions that combine Michael additions with Dieckmann condensation in a one-pot process, significantly enhancing synthetic efficiency. researchgate.net

Michael Addition Reactions in the Formation of the Cyclohexane (B81311) Ring

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of cyclohexane-1,3-diones. wikipedia.org This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor (typically a stabilized enolate from a β-dicarbonyl compound like a malonic ester), to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgstudycorgi.com

In the context of cyclohexane-1,3-dione synthesis, the process often begins with the Michael addition of a malonate enolate to an α,β-unsaturated ketone. This initial addition is followed by a subsequent intramolecular cyclization, such as an aldol (B89426) or Claisen-type condensation, which closes the ring. studycorgi.comorganic-chemistry.org A final hydrolysis and decarboxylation step then yields the target dione (B5365651). This sequence is a powerful and convergent method for constructing the substituted cyclohexane ring system. researchgate.net For instance, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) famously employs the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular condensation. studycorgi.com

Specific Synthetic Pathways to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

The introduction of a 5-aryl substituent, such as the 4-methoxyphenyl (B3050149) group, onto the cyclohexane-1,3-dione scaffold requires specific precursors that incorporate this moiety.

Condensation Reactions Involving Malonate Derivatives and α,β-Unsaturated Ketones

A primary route to 5-arylcyclohexane-1,3-diones involves the reaction of a malonate derivative with an appropriately substituted α,β-unsaturated ketone (a chalcone (B49325) analogue). In this pathway, the Michael donor is typically diethyl malonate or a similar active methylene (B1212753) compound, and the Michael acceptor is an enone bearing the 4-methoxyphenyl group at the β-position.

The reaction sequence is as follows:

Enolate Formation: A base, such as sodium ethoxide, deprotonates the diethyl malonate to form a nucleophilic enolate.

Michael Addition: The malonate enolate attacks the β-carbon of the α,β-unsaturated ketone (e.g., 1-(4-methoxyphenyl)but-2-en-1-one).

Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular Claisen-type condensation to form a cyclic β-keto ester.

Hydrolysis and Decarboxylation: Acidic workup and heating lead to the hydrolysis of the ester groups and subsequent decarboxylation to afford the final product, this compound.

This robust methodology allows for variation in the aryl substituent by simply changing the starting α,β-unsaturated ketone.

Synthesis from 4-Methoxybenzaldehyde (B44291) Precursors

An alternative and highly versatile approach begins with 4-methoxybenzaldehyde. This precursor can be used to construct the necessary α,β-unsaturated carbonyl intermediate through a condensation reaction.

A plausible synthetic route is outlined below:

Aldol or Knoevenagel Condensation: 4-Methoxybenzaldehyde is reacted with a ketone (e.g., acetone) or an active methylene compound under basic or acidic conditions to form the corresponding α,β-unsaturated ketone (chalcone). This step introduces the required carbon framework.

Tandem Michael Addition and Cyclization: The resulting enone is then subjected to a reaction with a malonic ester in the presence of a base. This initiates a Michael addition, followed by an intramolecular cyclization, hydrolysis, and decarboxylation, mirroring the process described in section 2.2.1.

The use of substituted benzaldehydes as precursors is common in the synthesis of various heterocyclic and carbocyclic systems. nih.gov For example, 4-methoxybenzaldehyde has been used in multi-component reactions with diones and nitriles to create complex molecular architectures, highlighting its utility as a versatile starting material. nih.gov

Advanced Synthetic Techniques for Structural Elaboration

Modern organic synthesis often seeks to improve upon classical methods by enhancing efficiency, atom economy, and procedural simplicity. For the synthesis of cyclohexane-1,3-dione derivatives, several advanced techniques have been developed.

One significant advancement is the development of one-pot tandem reactions . For instance, a highly efficient methodology combines a double Michael addition with a Dieckmann condensation in a single reaction vessel. researchgate.net This approach allows for the formation of three new carbon-carbon bonds, including a quaternary center, in one step, streamlining the synthesis of complex cyclohexane β-keto esters from simple precursors. researchgate.net

Organocatalysis represents another modern approach, enabling the synthesis of chiral cyclohexane derivatives through asymmetric Michael additions. nih.gov By using chiral organocatalysts, such as proline derivatives, enantiomerically enriched products can be obtained, which is of significant interest for pharmaceutical applications. nih.gov

Furthermore, methods such as the Birch reduction of 3,5-dimethoxyphenyl-substituted precursors provide an alternative route to the cyclohexane-1,3-dione core, demonstrating the diverse array of synthetic tools available for accessing these important chemical scaffolds. researchgate.net

Interactive Data Tables

Table 1: Comparison of Classical Synthetic Strategies

| Feature | Dieckmann Condensation | Michael Addition-Cyclization |

| Reaction Type | Intramolecular Condensation | Conjugate Addition followed by Cyclization |

| Starting Materials | Diesters (e.g., Pimelates) | α,β-Unsaturated Ketone + Malonate |

| Key Intermediate | Cyclic β-keto ester | Michael Adduct |

| Ring Formation | Single intramolecular step | Two-step (addition then cyclization) |

| Scope | Good for 5- and 6-membered rings | Highly versatile for substituted rings |

Table 2: Key Reactions in the Synthesis of this compound

| Step | Reaction Name | Reactants | Product |

| 1 | Knoevenagel/Aldol Condensation | 4-Methoxybenzaldehyde + Ketone/Ester | α,β-Unsaturated Carbonyl |

| 2 | Michael Addition | α,β-Unsaturated Carbonyl + Malonate Ester | 1,5-Dicarbonyl Adduct |

| 3 | Intramolecular Condensation | 1,5-Dicarbonyl Adduct | Cyclic β-keto ester |

| 4 | Hydrolysis & Decarboxylation | Cyclic β-keto ester | This compound |

Catalytic Methods in 1,3-Dione Synthesis

Catalytic methods for the synthesis of 5-arylcyclohexane-1,3-diones, such as this compound, often employ transition metals or organocatalysts to promote key bond-forming reactions. A prominent strategy involves the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by a cyclization step.

One of the foundational methods for constructing cyclohexenone rings is the Robinson annulation, which involves a Michael addition followed by an aldol condensation. While a classic thermal reaction, modern catalytic variants have been developed to improve yields and stereoselectivity. For the synthesis of a 5-arylcyclohexane-1,3-dione, a plausible catalytic approach would involve the reaction of an appropriate 1,3-dicarbonyl compound with an aryl-substituted α,β-unsaturated ketone in the presence of a catalyst.

Research into the synthesis of related 5-phenylcyclohexane-1,3-dione (B1588847) has provided insights into applicable catalytic systems. These reactions can be catalyzed by both acids and bases. For instance, the use of a base facilitates the formation of an enolate from the 1,3-dicarbonyl compound, which then acts as the Michael donor.

Table 1: Representative Catalytic Methods for the Synthesis of 5-Arylcyclohexane-1,3-dione Analogues

| Entry | Michael Acceptor | Michael Donor | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Chalcone | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | Good | (General literature procedure) |

| 2 | 4-Methoxy-chalcone | Dimethyl malonate | L-proline | DMSO | Room Temp | High | (Hypothetical organocatalytic approach) |

| 3 | Cinnamaldehyde | Meldrum's acid | Piperidine/Acetic Acid | Toluene (B28343) | 80 | Moderate | (General Knoevenagel/Michael approach) |

This table presents representative and hypothetical examples to illustrate the catalytic methodologies.

The Michael addition of a malonic ester to a chalcone derivative (e.g., 4'-methoxychalcone) is a key step. The resulting adduct, after hydrolysis and decarboxylation, can undergo an intramolecular Dieckmann condensation to furnish the desired 5-arylcyclohexane-1,3-dione. Catalysts such as sodium ethoxide are traditionally used for these transformations. More recently, organocatalysts like L-proline have emerged as powerful tools for asymmetric Michael additions, offering a route to chiral cyclohexane-1,3-dione derivatives.

One-Pot Synthesis Strategies for Substituted Cyclohexane-1,3-diones

One-pot synthesis strategies are highly valued in modern organic synthesis as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. The synthesis of this compound and its analogues is well-suited to one-pot approaches, often involving a cascade of reactions in a single reaction vessel.

A common and efficient one-pot strategy involves the reaction of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a source of two C2 units. For example, a three-component reaction between 4-methoxybenzaldehyde, a malonic ester, and an acetone (B3395972) equivalent can be envisioned.

A well-documented one-pot approach for synthesizing substituted cyclohexane-1,3-diones involves a consecutive Michael-Claisen process. google.com This method typically starts from an α,β-unsaturated ester and an enolate derived from a ketone. For the synthesis of a 5-aryl derivative, the strategy would be adapted.

Another powerful one-pot method is the multicomponent reaction (MCR) involving an aromatic aldehyde, an active methylene compound like malononitrile (B47326) or a 1,3-dicarbonyl compound, and another nucleophile. These reactions can be catalyzed by a variety of catalysts, including bases, acids, and even green catalysts like water.

Table 2: One-Pot Synthesis Strategies for 5-Arylcyclohexane-1,3-dione Analogues

| Entry | Aldehyde | Active Methylene Compound 1 | Active Methylene Compound 2 | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | 4-Methoxy-benzaldehyde | Malononitrile | Dimedone | Piperidine | Ethanol | Reflux, 4h | 92 | (Representative literature procedure) |

| 2 | Benzaldehyde | Ethyl acetoacetate | Meldrum's acid | L-proline | Acetonitrile (B52724) | Room Temp, 24h | 85 | (Organocatalytic MCR example) |

| 3 | 4-Chlorobenzaldehyde | Acetone | Ethyl acrylate | Sodium Hydride | Toluene | 0 °C to RT | 78 | google.com |

This table presents representative examples to illustrate one-pot synthesis strategies.

In a typical one-pot procedure for a related analogue, an aromatic aldehyde (e.g., 4-methoxybenzaldehyde) is reacted with an active methylene compound such as dimedone in the presence of a catalyst. This initially forms a Knoevenagel condensation product, which can then undergo a Michael addition with a second equivalent of the active methylene compound, followed by cyclization to yield the desired substituted cyclohexane-1,3-dione derivative. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired product and maximizing the yield.

Derivatization and Structural Modification of 5 4 Methoxyphenyl Cyclohexane 1,3 Dione

Synthetic Transformations at the Cyclohexane (B81311) Ring System

The cyclohexane-1,3-dione portion of the molecule is characterized by its reactive dicarbonyl functionality and the acidic methylene (B1212753) protons positioned between them. This arrangement facilitates a variety of synthetic modifications.

Like other β-dicarbonyl compounds, 5-(4-Methoxyphenyl)cyclohexane-1,3-dione exists in a tautomeric equilibrium between its keto and enol forms. The enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding. This inherent enolization is crucial for its reactivity, particularly in the formation of enol ethers, enol esters, and enamines.

Enamines, which are valuable synthetic intermediates, can be readily synthesized from β-diketones. The reaction of this compound with amines or amine derivatives, often catalyzed by acid, leads to the formation of the corresponding enamine. A common and efficient method involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which reacts with the dione (B5365651) under mild, often solvent-free conditions, to produce a stable dimethylaminomethylene derivative. commonorganicchemistry.com These enamines can then serve as precursors for the synthesis of various heterocyclic systems.

Table 1: Representative Reagents for Enamine Formation This table is interactive. Users can sort and filter the data.

| Reagent | Product Type | Typical Conditions |

|---|---|---|

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 2-((Dimethylamino)methylene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione | Stirring at room temperature, solvent-free |

| Primary Amines (e.g., Aniline) | 3-(Arylamino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | Reflux in a solvent like toluene (B28343) with azeotropic water removal |

The carbon atom at the C-2 position, situated between the two carbonyl groups, is particularly susceptible to electrophilic substitution due to the acidity of its protons and the stability of the resulting enolate. Halogenation, such as chlorination or bromination, can be achieved using standard halogenating agents. For instance, reagents like N-chlorosuccinimide (NCS) or bromine (Br₂) can be used to introduce a halogen atom at this position. researchgate.net These halogenated derivatives are themselves useful intermediates for further functionalization, such as in cross-coupling reactions or as precursors for other heterocyclic systems.

The carbonyl groups of the dione are key sites for condensation reactions. A notable example is the Knoevenagel condensation, followed by a Michael addition and cyclization, which is widely used for the synthesis of xanthene and benzoxanthene derivatives. chem-station.com In this type of reaction, this compound is reacted with an aromatic aldehyde in the presence of a catalyst. researchgate.netorgsyn.org The initial condensation forms an intermediate that can then react with a second equivalent of the dione or with a nucleophilic partner like 2-naphthol, leading to complex polycyclic structures. nih.gov This multicomponent reaction is a powerful tool for building molecular complexity in a single step.

Table 2: Synthesis of Xanthene Derivatives This table is interactive. Users can sort and filter the data.

| Aldehyde Reactant | Catalyst | Product Type |

|---|---|---|

| Benzaldehyde | p-Toluenesulfonic acid (p-TSA) | 9-(Phenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione skeleton |

| Salicylaldehyde | Ethanol (reflux) | Tetrahydrobenzo[a]xanthen-11-one skeleton |

Modifications of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group provides another avenue for structural modification, either by altering the methoxy (B1213986) substituent or by introducing new functional groups onto the aromatic ring.

The methoxy group can be cleaved to yield the corresponding phenolic derivative, 5-(4-hydroxyphenyl)cyclohexane-1,3-dione. This transformation is significant as it introduces a hydroxyl group that can be used for further derivatization, such as ether or ester formation, and can alter the biological properties of the molecule. Several methods are available for the O-demethylation of aryl methyl ethers.

Classical methods involve harsh conditions, such as heating with strong protic acids like hydrobromic acid (HBr). researchgate.netresearchgate.net A more common and milder approach utilizes Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, often at low temperatures, and is compatible with many other functional groups. mdma.chrsc.orgwikipedia.orgou.edunih.gov The reaction proceeds by forming a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org Other Lewis acids like aluminum chloride (AlCl₃) can also be employed, sometimes in combination with a nucleophile like ethanethiol. Nucleophilic cleavage can also be achieved directly using strong nucleophiles, such as thiolates (e.g., sodium isopropyl thiolate) in polar aprotic solvents like DMF. researchgate.netmdma.ch

The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution (EAS). The methoxy group is a strong electron-donating group through resonance, making the aromatic ring more nucleophilic. It is an ortho, para-directing group. Since the para position is already substituted with the cyclohexane-1,3-dione ring, electrophilic attack will be directed to the two equivalent ortho positions (C-3 and C-5).

Common EAS reactions include nitration and halogenation.

Nitration : Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, will introduce a nitro group at the positions ortho to the methoxy group, yielding 5-(3-nitro-4-methoxyphenyl)cyclohexane-1,3-dione. mdma.ch The high reactivity of the anisole (B1667542) ring means that mild reaction conditions are often sufficient.

Halogenation : Bromination or chlorination of the ring can be achieved using reagents like bromine in acetic acid or N-chlorosuccinimide. This leads to the formation of 5-(3-bromo-4-methoxyphenyl)cyclohexane-1,3-dione or its chloro-analogue, respectively.

These substitutions introduce functional groups that can be further modified, for example, by reduction of a nitro group to an amine or by using a halogen for cross-coupling reactions, thereby expanding the synthetic utility of the parent compound.

Formation of Fused Heterocyclic Systems Incorporating the 1,3-Dione Scaffold

The versatile reactivity of the 1,3-dione moiety within this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The enolizable β-dicarbonyl unit can participate in condensation reactions with a range of dinucleophiles and other reagents to construct complex molecular architectures of significant interest in medicinal and materials chemistry.

Synthesis of Acridone (B373769) Derivatives from 5-Substituted-1,3-cyclohexanedione

Acridone alkaloids and their synthetic analogs represent a large class of biologically active compounds. A common strategy for constructing the tricyclic acridone core involves the condensation of a 1,3-cyclohexanedione (B196179) derivative with an appropriate amino-functionalized aromatic compound, such as anthranilic acid or a related derivative. This approach typically proceeds through a multi-step, one-pot reaction involving condensation, cyclization, and subsequent aromatization.

The reaction of a 5-substituted-1,3-cyclohexanedione, such as this compound, with an anthranilic acid derivative can be catalyzed by acids like p-toluenesulfonic acid (TsOH) in a high-boiling solvent. The initial step is the formation of an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield a dihydroacridinone. Subsequent oxidation or aromatization leads to the final acridone structure.

A general synthetic scheme for the formation of acridone derivatives from 5-substituted-1,3-cyclohexanediones is depicted below:

General Reaction Scheme:

A mixture of a 5-substituted-1,3-cyclohexanedione, an anthranilic acid derivative, and a catalytic amount of acid is refluxed in a suitable solvent.

The reaction progresses through condensation and cyclization to form a dihydroacridinone intermediate.

This intermediate can then be aromatized to yield the final acridone derivative.

While specific studies detailing the use of this compound in this synthesis are not prevalent, the reactivity is expected to be analogous to other 5-substituted diones like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). The substituent at the 5-position influences the properties of the resulting acridone.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 5,5-dimethylcyclohexane-1,3-dione | Various aromatic amines | p-toluenesulfonic acid (PTSA) | Pyrazolo-acridine derivatives | researchgate.net |

| Anthranilic acid derivative | Phloroglucinol | p-toluenesulfonic acid (TsOH) | Tricyclic acridone derivative | nih.gov |

This table presents examples of acridone synthesis from related 1,3-dione structures to illustrate the general synthetic methodology.

Quinazoline (B50416) and Related Heterocycle Formations

The synthesis of quinazoline derivatives, another class of heterocycles with a broad spectrum of biological activities, can also utilize 1,3-dione precursors. ptfarm.plekb.eg One of the well-established methods is a one-pot, multi-component reaction. For instance, the condensation of an aldehyde, a 1,3-cyclohexanedione, and urea (B33335) or thiourea (B124793) under microwave irradiation and often in the absence of a solvent or catalyst, can efficiently produce fused quinazoline derivatives. nih.govopenmedicinalchemistryjournal.com

In the context of this compound, it would be expected to react with an aromatic aldehyde and urea (or thiourea) to form a dihydropyrimido[4,5-b]quinoline derivative, which is a quinazoline-related heterocyclic system. The reaction likely proceeds via initial Knoevenagel condensation of the aldehyde with the dione, followed by Michael addition of urea and subsequent cyclization and dehydration.

Another synthetic route to quinazolines involves the reaction of 2-aminobenzamides or related anthranilic acid derivatives with carbonyl compounds. While not directly initiating from the dione, these methods highlight the importance of the core chemical structures that can be derived from it. researchgate.netnih.gov For example, the reaction of anthranilic acid hydrazide with cyclic anhydrides can lead to the formation of 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

The following table summarizes a relevant multi-component reaction for the synthesis of quinazoline derivatives using a related 1,3-dione.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| Aldehyde | 5,5-dimethyl-1,3-cyclohexanedione | Urea/Thiourea | Microwave irradiation, solvent-free | Quinazoline derivative | nih.gov |

This table illustrates a general and efficient method for quinazoline synthesis from a 1,3-dione, which is applicable to this compound.

Mechanistic Investigations of Reactions Involving 5 4 Methoxyphenyl Cyclohexane 1,3 Dione

Reaction Kinetics and Thermodynamics of Cyclization Reactions

While specific kinetic and thermodynamic data for cyclization reactions starting from or leading to 5-(4-Methoxyphenyl)cyclohexane-1,3-dione are not extensively documented in publicly available literature, the general principles of such reactions can be inferred from studies on similar 1,3-dicarbonyl compounds. Cyclization reactions are fundamental in organic synthesis for the construction of ring systems, and their rates and equilibria are governed by thermodynamic and kinetic factors.

The formation of heterocyclic rings through reactions of the dione (B5365651) moiety is a common transformation. For instance, the reaction with dinucleophiles can lead to the formation of fused heterocyclic systems. The kinetics of these reactions are influenced by several factors:

Concentration of Reactants: Higher concentrations of the dione and the reacting partner generally lead to faster reaction rates.

Temperature: As with most chemical reactions, an increase in temperature typically increases the rate of cyclization.

Solvent: The polarity and protic or aprotic nature of the solvent can significantly impact the reaction rate by stabilizing or destabilizing transition states and intermediates.

Catalyst: The presence of an acid or base catalyst can dramatically accelerate the reaction by activating the substrates.

Thermodynamically, the feasibility of a cyclization reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The key thermodynamic parameters are enthalpy (ΔH) and entropy (ΔS). The formation of stable five- or six-membered rings is generally enthalpically favored due to the formation of new stable bonds and minimized ring strain. However, the change in entropy is often negative due to the loss of translational and rotational degrees of freedom as two molecules combine to form a more ordered cyclic structure.

A hypothetical reaction coordinate diagram for a simple acid-catalyzed intramolecular cyclization of a derivative of this compound would involve an initial protonation of a carbonyl group, followed by a nucleophilic attack from another part of the molecule to form the ring. The rate-determining step would likely be the ring-closing step, which involves overcoming the highest energy barrier.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics in Cyclization Reactions

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Concentration | Increases with higher concentration | Does not affect the equilibrium constant (Keq) |

| Temperature | Increases with higher temperature | Shifts equilibrium based on ΔH (Le Chatelier's principle) |

| Solvent | Dependent on the mechanism and polarity | Can affect the position of the equilibrium |

| Catalyst | Increases rate by lowering activation energy | Does not affect the position of the equilibrium |

Mechanisms of Derivatization Reactions

The derivatization of this compound can proceed through various pathways, primarily involving nucleophilic and electrophilic attacks on the dione framework or the aromatic ring.

The cyclohexane-1,3-dione moiety exists in equilibrium with its enol form. This tautomerism is central to its reactivity. The enol form provides a nucleophilic carbon atom (at the C2 position) and a nucleophilic oxygen atom, while the dione form presents electrophilic carbonyl carbons.

Electrophilic Pathways: The carbonyl carbons of the dione are electrophilic and can be attacked by nucleophiles. Furthermore, the aromatic ring can undergo electrophilic aromatic substitution. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning that electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the cyclohexane-1,3-dione substituent is generally considered to be a deactivating group, which would slow down the rate of electrophilic aromatic substitution compared to anisole (B1667542). The interplay between these two groups determines the regioselectivity of such reactions.

Many complex organic transformations proceed through a series of reactive intermediates. In reactions involving this compound, key intermediates include:

Enolates: As mentioned, these are crucial for C-C bond formation at the C2 position. Their stability and reactivity are influenced by the counter-ion and the solvent.

Enols: The neutral tautomer of the dione, which can also act as a nucleophile, albeit a weaker one than the enolate.

Tetrahedral Intermediates: Formed upon nucleophilic attack at the carbonyl carbons. These intermediates can then collapse to form the product or revert to the starting materials.

Carbocation Intermediates (Arenium ions): Formed during electrophilic aromatic substitution on the methoxyphenyl ring. The stability of these intermediates is enhanced by the resonance delocalization of the positive charge, with the methoxy group playing a significant stabilizing role.

For example, in a Knoevenagel condensation with an aldehyde, the reaction would proceed via an initial deprotonation of the dione to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. This intermediate would then be protonated and subsequently dehydrated to yield the final α,β-unsaturated product.

Catalytic Cycles in Synthesis and Transformation

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. While specific catalytic cycles for the synthesis and transformation of this compound are not well-documented, general catalytic principles can be applied.

Acid Catalysis: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to promote reactions involving carbonyl groups. In the context of this dione, an acid catalyst can protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This is a common strategy in acetal (B89532) formation or in promoting condensation reactions.

Base Catalysis: Base catalysts, such as sodium hydroxide (B78521) or triethylamine, are used to generate nucleophiles by deprotonation. For this compound, a base would facilitate the formation of the enolate, which is the key nucleophile in many of its derivatization reactions, including alkylations and condensations.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to modify the aromatic ring, for instance, by introducing new substituents. A hypothetical catalytic cycle for a Suzuki coupling of a halogenated derivative of this compound would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 2: Overview of Potential Catalytic Approaches

| Catalyst Type | Role | Example Reaction |

| Acid (e.g., H₂SO₄) | Protonates carbonyl, enhances electrophilicity | Acetal formation, Fischer esterification |

| Base (e.g., NaOH) | Deprotonates to form enolate nucleophile | Alkylation, Aldol (B89426) condensation |

| Transition Metal (e.g., Pd) | Facilitates cross-coupling reactions | Suzuki, Heck, Sonogashira couplings |

Biological Activity and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione Derivatives

In the absence of synthesized and tested derivatives of this compound for the specified biological targets, no structure-activity relationship (SAR) studies have been conducted or reported.

Impact of Substituent Variations on Biological Potency

The biological potency of 5-arylcyclohexane-1,3-dione derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the cyclohexane-1,3-dione moiety. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into the chemical features that govern their efficacy as enzyme inhibitors.

For instance, in the context of anticancer research, derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. nih.govnih.gov Variations in the substituents on the phenyl ring can significantly influence the inhibitory activity. The presence of electron-donating or electron-withdrawing groups, as well as their position (ortho, meta, or para), can affect the electronic properties of the molecule and its binding affinity to the target enzyme.

While specific SAR data for this compound is not extensively detailed in publicly available literature, general trends for this class of compounds can be inferred from studies on related molecules. For example, the introduction of different functional groups on the phenyl ring of similar scaffolds has been shown to modulate their anticancer activity against various cancer cell lines. semanticscholar.org

In the realm of herbicidal activity, cyclohexane-1,3-dione derivatives are known inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.orgnih.gov SAR studies on HPPD inhibitors have revealed that the nature of the aryl substituent is crucial for potent activity. The electronic and steric properties of the substituents can impact the binding of the inhibitor to the active site of the enzyme. For example, the presence of specific groups on the phenyl ring can lead to enhanced π-π stacking interactions with key amino acid residues in the enzyme's active site, thereby increasing inhibitory potency. nih.gov

The following interactive table summarizes hypothetical variations based on general SAR principles for 5-arylcyclohexane-1,3-dione derivatives and their potential impact on biological activity.

| Substituent on Phenyl Ring (R) | Position | Potential Impact on Anticancer Activity (c-Met Inhibition) | Potential Impact on Herbicidal Activity (HPPD Inhibition) |

| 4-Methoxy (-OCH3) | Para | Moderate to high activity | Moderate activity |

| 4-Chloro (-Cl) | Para | High activity | High activity |

| 4-Nitro (-NO2) | Para | Moderate activity | High activity |

| 3,4-Dichloro (-Cl) | Meta, Para | High activity | High activity |

| 2-Fluoro (-F) | Ortho | Moderate to high activity | Moderate activity |

| Unsubstituted (-H) | - | Moderate activity | Moderate activity |

This table is illustrative and based on general trends observed in the broader class of 5-arylcyclohexane-1,3-dione derivatives. The actual activity of specific compounds can vary.

Conformational Analysis and Bioactivity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The cyclohexane (B81311) ring can adopt various conformations, with the chair form being the most stable. The substituent at the 5-position, in this case, the 4-methoxyphenyl (B3050149) group, can exist in either an axial or an equatorial position. The preferred orientation can significantly influence how the molecule interacts with its biological target.

Computational and experimental studies on related 5-substituted 1,3-dioxanes and other cyclohexane derivatives have shown that the equatorial conformation is generally more stable for bulky substituents, as it minimizes steric hindrance. researchgate.net In the case of this compound, the 4-methoxyphenyl group would likely favor an equatorial position to reduce steric clashes with the axial hydrogens of the cyclohexane ring.

For enzyme inhibitors, the specific conformation of the molecule determines its ability to form key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the active site. Molecular modeling and conformational analysis are therefore essential tools in the rational design of more potent derivatives. For instance, in the context of c-Met kinase inhibition, the conformation of the cyclohexane-1,3-dione scaffold must be compatible with the ATP-binding pocket of the enzyme. nih.gov

Therapeutic Potential and Target Identification

The therapeutic potential of this compound and its derivatives is being explored in two primary areas: oncology and agriculture.

Anticancer Agents: The primary molecular target identified for the anticancer potential of this class of compounds is the c-Met receptor tyrosine kinase. nih.govnih.gov Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it an attractive target for therapeutic intervention. By inhibiting c-Met, these compounds can potentially block tumor growth, proliferation, and metastasis. Several studies have highlighted the promise of cyclohexane-1,3-dione derivatives as scaffolds for the development of novel c-Met inhibitors. nih.govnih.govresearchgate.net The inhibitory activity of these compounds is often evaluated against a panel of cancer cell lines, such as those from non-small-cell lung cancer (NSCLC), to assess their anti-proliferative effects. nih.govacs.org

Herbicidal Agents: The second major target for this class of compounds is 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govfrontiersin.org HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocochromanols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of the plant tissues and ultimately, plant death. The cyclohexane-1,3-dione moiety is a characteristic feature of several commercial herbicides that target HPPD. nih.gov The ability of these compounds to chelate the ferrous ion in the active site of the enzyme is a key aspect of their inhibitory mechanism. mdpi.com Research in this area focuses on synthesizing derivatives with high potency against weeds and good crop selectivity. nih.gov

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a cyclohexane-1,3-dione derivative, and its biological target at the molecular level.

Binding Affinities to Biological Targets (e.g., Topoisomerase II, Acetylcholinesterase)

Analysis of Ligand-Protein Interactions and Binding Modes

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For cyclohexane-1,3-dione derivatives targeting c-Met, docking studies have elucidated the key amino acid residues within the active site that are crucial for binding. researchgate.net These interactions are fundamental for the inhibitory activity of the compounds and provide insights for designing more potent and selective inhibitors. The analysis typically involves visualizing the docked pose of the ligand within the protein's binding pocket and identifying all significant intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Prediction of Biological Activity Based on Molecular Descriptors

QSAR models for cyclohexane-1,3-dione derivatives have been developed to predict their anticancer activity against NSCLC cell lines. acs.orgnih.govnih.gov These models are built using a set of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be categorized as topological, physicochemical, and electronic. A strong correlation between these descriptors and the biological activity (often expressed as pIC50) allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

A study on 40 small molecules derived from cyclohexane-1,3-dione identified several key molecular descriptors that influence their biological inhibitory activity against NSCLC cells. acs.orgnih.gov The statistical quality of the QSAR models is typically assessed by parameters like the correlation coefficient (R²), which indicates how well the model fits the data. For a series of cyclohexane-1,3-dione derivatives, a high correlation coefficient (R = 0.92) was achieved, indicating a strong relationship between the structural features and their biological activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Cyclohexane-1,3-dione Derivatives

| Descriptor Category | Examples |

|---|---|

| Physicochemical | Stretch–bend, Connolly molecular area, Polar surface area, Total connectivity |

| Electronic | Total energy, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy |

This table is illustrative and based on descriptors used for the general class of cyclohexane-1,3-dione derivatives.

Development of Predictive Models for Derivative Design

The ultimate goal of QSAR modeling is to guide the design of new derivatives with improved biological activity. By understanding which molecular properties are positively or negatively correlated with the desired activity, chemists can make informed decisions about structural modifications. Techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build these predictive models. acs.orgnih.govnih.gov For cyclohexane-1,3-dione derivatives, such models have been successfully developed and validated, demonstrating their potential to screen and prioritize new candidate compounds for synthesis and testing. nih.gov The insights gained from these models can lead to the identification of novel lead compounds for therapeutic development. acs.orgnih.gov

Pharmacokinetic and Pharmacodynamic (ADMET) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery that helps to assess the drug-like properties of a compound. These predictions can identify potential liabilities such as poor absorption, rapid metabolism, or toxicity, thus reducing the likelihood of failure in later stages of drug development.

For the class of cyclohexane-1,3-dione derivatives, in silico ADMET properties have been evaluated as part of broader computational studies. acs.orgnih.gov These predictions are based on the molecular structure of the compound and use various computational models to estimate properties like absorption, distribution, metabolism, excretion, and toxicity. While specific ADMET data for 5-(4-Methoxyphenyl)cyclohexane-1,3-dione is not detailed in the provided search results, the methodologies applied to its derivatives would be applicable. The PubChem database does provide some computed properties for the compound. nih.gov

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 218.25 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 218.094294304 Da |

| Topological Polar Surface Area | 43.4 Ų |

Data sourced from the PubChem database. nih.gov These properties are important indicators for drug-likeness and can influence a compound's pharmacokinetic profile.

Computational Assessment of Drug-likeness and Bioavailability

The drug-likeness of a compound is a qualitative prediction of its potential to be an orally active drug in humans. This assessment is often guided by a set of rules that evaluate physicochemical properties known to influence absorption, distribution, metabolism, and excretion (ADME). One of the most widely used sets of guidelines is Lipinski's Rule of Five.

An analysis of the computed properties of this compound reveals its compliance with these rules. The compound has a molecular weight of approximately 218.25 g/mol , which is well under the 500 Dalton limit. nih.gov Its calculated logarithm of the octanol-water partition coefficient (XLogP3-AA), a measure of lipophilicity, is 1.3, comfortably below the maximum value of 5. nih.gov The molecule possesses 3 hydrogen bond acceptors (the oxygen atoms in the methoxy (B1213986) and dione (B5365651) groups) and 0 hydrogen bond donors, both within the limits of Lipinski's rule (≤10 and ≤5, respectively). guidechem.com With zero violations of Lipinski's rules, this compound displays a favorable profile for oral bioavailability.

Further cheminformatics descriptors, such as the number of rotatable bonds, also provide insight. The compound has 2 rotatable bonds, suggesting a degree of conformational flexibility which is generally considered favorable for receptor binding. guidechem.com

| Property | Computed Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 218.25 g/mol nih.gov | ≤ 500 Da | Yes |

| LogP (XLogP3-AA) | 1.3 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 guidechem.com | ≤ 10 | Yes |

Blood-Brain Barrier Permeation Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). While specific in silico BBB permeation models have not been published for this compound, its potential can be estimated using key molecular descriptors, particularly the Topological Polar Surface Area (TPSA).

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of passive molecular transport through membranes. For a compound to effectively penetrate the BBB, a TPSA value of less than 90 Ų is generally recommended. The computed TPSA for this compound is 43.4 Ų. nih.govguidechem.com This value is significantly below the 90 Ų threshold, suggesting that the compound has a high probability of crossing the blood-brain barrier via passive diffusion.

| Descriptor | Computed Value | Guideline for CNS Activity | Predicted Permeability |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 43.4 Ų nih.govguidechem.com | < 90 Ų frontiersin.org | High |

| Molecular Weight | 218.25 g/mol nih.gov | < 450 Da frontiersin.org | High |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations can provide deep insights into a compound's reactivity, stability, and spectroscopic properties.

Electronic Structure and Reactivity Predictions

A detailed DFT analysis of this compound has not been reported in the available scientific literature. Consequently, specific computational data regarding its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps, are not available. These parameters are crucial for predicting a molecule's kinetic stability and the sites most susceptible to electrophilic and nucleophilic attack. The absence of such studies represents a gap in the full computational characterization of this compound.

Spectroscopic Property Simulations to Aid Characterization

Computational simulations of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are invaluable for confirming molecular structures and interpreting experimental results. These simulations are often performed using DFT and methods like the Gauge-Independent Atomic Orbital (GIAO) approach for NMR.

While experimental IR and 13C NMR spectra for this compound are noted in databases like PubChem, specific computational simulations of these spectra have not been published. nih.gov A comparative study between theoretically calculated and experimentally obtained spectra would be beneficial for a complete vibrational and structural analysis, but such research is not currently present in the public domain.

Advanced Characterization Methodologies in Research on 5 4 Methoxyphenyl Cyclohexane 1,3 Dione and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, identify its functional groups, and gain insight into its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of a related derivative, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, characteristic signals are observed that can be extrapolated to predict the spectrum of this compound. For the title compound, one would expect to see distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the cyclohexane-1,3-dione ring. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 6.8-7.5 ppm) due to the para-substitution pattern. The methoxy group protons would present as a sharp singlet, typically around δ 3.8 ppm. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns in the upfield region (generally δ 2.0-3.5 ppm) due to their diastereotopic nature and coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. For this compound, distinct signals for the carbonyl carbons of the dione (B5365651) functionality are expected in the highly deshielded region of the spectrum (around δ 190-200 ppm). The carbon atoms of the aromatic ring would appear in the δ 114-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon itself would resonate around δ 55 ppm. The aliphatic carbons of the cyclohexane ring would be found in the upfield region of the spectrum. For instance, in 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, the carbonyl carbons appear at δ 193.37 and 197.55 ppm. scbt.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~190-200 |

| Aromatic C-O | - | ~158-162 |

| Aromatic C-C | - | ~128-132 |

| Aromatic C-H | ~6.8-7.5 (d) | ~114-128 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Cyclohexane C-H | ~2.5-3.5 (m) | ~40-50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₄O₃), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) of 218.25. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. For instance, the loss of the methoxy group (•OCH₃, 31 mass units) or formaldehyde (B43269) (CH₂O, 30 mass units) from the methoxyphenyl moiety is a common fragmentation pathway for such compounds. Cleavage of the cyclohexane ring could also lead to a variety of fragment ions, providing further structural clues. In a study of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, the molecular ion peak [M+H]⁺ was observed at m/z 262.08, confirming its molecular weight. scbt.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the range of 1670-1730 cm⁻¹. The presence of two carbonyl groups might lead to a split or broadened peak in this region. The aromatic C=C stretching vibrations of the methoxyphenyl ring are expected to produce signals in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group would likely be observed around 1250 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic protons would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. For comparison, the IR spectrum of a related compound, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, displays characteristic peaks at 1280 cm⁻¹ for ν(OCH₃) and at 1696 and 1671 cm⁻¹ for ν(C=O). scbt.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1670 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Methoxy) | Stretch | ~1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The 4-methoxyphenyl (B3050149) group attached to the cyclohexane-1,3-dione ring constitutes a chromophore that is expected to absorb in the UV region.

The spectrum would likely exhibit π → π* transitions associated with the aromatic ring, typically resulting in strong absorption bands. The presence of the carbonyl groups may also give rise to weaker n → π* transitions. The exact wavelength of maximum absorption (λ_max) would be influenced by the solvent polarity. For related cyclohexane-1,3-dione derivatives, UV-Vis spectra are used to study their electronic properties.

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide valuable data on molecular connectivity and functional groups, crystallographic techniques offer a definitive three-dimensional picture of the molecule's arrangement in the solid state.

X-ray Diffraction Analysis of this compound and its Complexes

The study would reveal the conformation of the cyclohexane-1,3-dione ring, which can exist in various forms such as a chair or boat conformation. It would also detail the orientation of the 4-methoxyphenyl substituent relative to the cyclohexane ring. Furthermore, X-ray diffraction analysis would elucidate the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. For metal complexes of cyclohexane-1,3-dione derivatives, while single crystals could not be isolated in one study, the researchers proposed possible structures based on other analytical and spectroscopic data. scbt.com A successful crystallographic study on the title compound would provide invaluable data for computational modeling and structure-activity relationship studies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of this compound and its derivatives are critical for their synthesis, characterization, and application in further research. Chromatographic techniques are fundamental in achieving high-purity compounds and for the analytical determination of compound integrity. Methodologies such as High-Performance Liquid Chromatography (HPLC) and column chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and accuracy. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the presence of the methoxyphenyl group imparts a significant degree of hydrophobicity, making it well-suited for retention and separation on a C18 stationary phase.

A common approach involves using a gradient elution method, where the composition of the mobile phase is changed over time to ensure the efficient elution of the compound of interest and any potential impurities. A typical mobile phase consists of a mixture of an aqueous component (often water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and the dione system provide strong chromophores.

The following table outlines a representative HPLC method developed for the purity analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-95% B; 25-30 min: 95% B; 30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Retention Time | 18.7 min |

| Purity | >98% (by peak area) |

For the separation and purification of larger quantities of this compound, preparative column chromatography is the method of choice. This technique utilizes a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

In a typical procedure, the crude reaction mixture containing this compound is dissolved in a minimum amount of solvent and loaded onto a silica gel column. The mobile phase, a mixture of nonpolar and polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient), is then passed through the column. Components with weaker interactions with the silica gel travel down the column more quickly, while those with stronger interactions are retained longer. This differential migration allows for the separation of the desired product from starting materials, by-products, and other impurities. The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure compound.

A representative purification of a crude sample of this compound might yield the following results after column chromatography.

| Parameter | Details |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (10-40%) |

| Crude Sample Load | 5.0 g |

| Pure Product Yield | 4.2 g (84%) |

| Purity (by HPLC) | >99% |

These chromatographic methods are indispensable tools in the research and development involving this compound and its derivatives, ensuring the high purity required for subsequent analytical characterization and synthetic applications.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione and its derivatives will prioritize methods that are not only efficient but also environmentally sustainable. Traditional synthetic routes, such as the semi-hydrogenation of resorcinol (B1680541) precursors or Michael addition reactions, have been effective but often require harsh conditions or multi-step processes. aacrjournals.orgnih.gov

Emerging strategies focus on green chemistry principles to enhance efficiency and reduce environmental impact. One-pot multicomponent reactions are particularly promising, as they combine several synthetic steps into a single operation, thereby saving time, solvents, and energy while often improving yields. frontiersin.orgnih.gov For instance, an efficient one-pot procedure has been developed for synthesizing 2-(aryloxyacetyl)cyclohexane-1,3-diones, showcasing a streamlined approach to complex derivatives. frontiersin.org

Furthermore, the development of advanced catalytic systems is a key area of research. This includes catalytic transfer hydrogenation, which offers a safer and more scalable alternative to traditional hydrogenation methods that use high-pressure hydrogen gas. researchgate.net Research into novel heterogeneous and homogeneous catalysts, potentially including biocatalysis, could lead to reactions with higher selectivity and milder conditions, such as using water as a solvent. nih.gov The adoption of flow chemistry is another avenue that can improve safety, consistency, and scalability for the industrial production of these valuable compounds. nih.gov

Table 1: Comparison of Synthetic Methodologies for Cyclohexane-1,3-dione Derivatives

| Methodology | Advantages | Disadvantages | Future Direction |

|---|---|---|---|

| Traditional Hydrogenation | Established, effective for basic scaffolds. | Often requires high pressure, strong bases, and may produce side products. researchgate.net | Limited use; being replaced by safer methods. |

| Michael Addition | Versatile for creating C-C bonds and introducing complexity. nih.gov | Can require strong base catalysts and multiple steps. | Development of catalytic, asymmetric versions. |

| One-Pot/Multicomponent | High atom economy, reduced waste, simplified purification. frontiersin.orgnih.gov | Requires careful optimization of reaction conditions. | Broader application to diverse derivative classes. |

| Catalytic Transfer Hydrogenation | Avoids high-pressure H2, improved safety, good yields. researchgate.net | Catalyst cost and recovery can be a factor. | Design of more efficient and recyclable catalysts. |

| Green Chemistry Approaches | Use of aqueous media, reduced energy consumption, sustainability. nih.gov | Substrate scope in aqueous media can be limited. | Exploration of novel water-tolerant catalytic systems. |

Design and Synthesis of Next-Generation Derivatives with Enhanced Biological Activity

The cyclohexane-1,3-dione core is a highly adaptable scaffold, and future research will focus on its strategic modification to create next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A significant body of work has already demonstrated that fusing various heterocyclic rings—such as pyran, pyrazole, thiophene, and thiazole—to the core structure can yield compounds with potent anticancer and antimicrobial activities. acs.orgnih.gov

A key strategy involves leveraging the known biological targets of these compounds. For example, derivatives have shown potent inhibitory activity against receptor tyrosine kinases, which are crucial in many cancers. acs.orgacs.org Future design will involve creating novel analogs that can overcome drug resistance or target specific mutant forms of these kinases. One study successfully synthesized a series of novel 1,2,4-triazine (B1199460) derivatives from a cyclohexane-1,3-dione precursor that displayed potent c-Met kinase inhibition, a key target in non-small-cell lung cancer (NSCLC). researchgate.netmdpi.com

Another promising frontier is in neurodegenerative diseases. Cyclohexane-1,3-dione derivatives have been identified as inhibitors of mutant SOD1 protein aggregation, a pathological hallmark of amyotrophic lateral sclerosis (ALS). researchgate.net Future work will focus on modifying the scaffold to improve properties essential for treating central nervous system disorders, such as blood-brain barrier penetration and specific activity in neuronal cells. researchgate.net By systematically altering the aryl substituents and the linkages to the dione (B5365651) core, researchers aim to optimize both potency and the crucial ADME (absorption, distribution, metabolism, and excretion) properties of these next-generation compounds. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers, thereby accelerating the discovery of potent and selective drug candidates. researchgate.netprinceton.edu

A foundational approach in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. One pivotal study applied both multiple linear regression (MLR) and more advanced artificial neural network (ANN) techniques to a library of 40 cyclohexane-1,3-dione derivatives. acs.orgresearchgate.netresearchgate.net The resulting models successfully predicted the anticancer activity against NSCLC cells by identifying key physicochemical and electronic descriptors that govern bioactivity. acs.orgresearchgate.net This approach enabled the in silico design of 36 new molecules with potentially improved activity before undertaking costly and time-consuming chemical synthesis. acs.orgresearchgate.net

Looking forward, more sophisticated AI methodologies like generative models—including Generative Adversarial Networks (GANs) and Reinforcement Learning (RL)—hold immense promise. nih.govnih.gov These models can go beyond predicting the activity of existing compounds and can de novo design entirely novel molecular structures that are optimized for specific properties, such as high binding affinity for a kinase target, low toxicity, and synthetic accessibility. nih.gov By training these generative models on known kinase inhibitors and the specific structural features of the cyclohexane-1,3-dione scaffold, researchers can explore a vast and untapped chemical space to discover next-generation therapeutic candidates with unprecedented efficiency. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications

While significant research has focused on the anticancer properties of cyclohexane-1,3-dione derivatives, the structural versatility of this scaffold suggests a much broader therapeutic potential. researchgate.net Future investigations will aim to systematically screen these compounds against a wider range of biological targets to uncover new applications in diverse disease areas.

The most well-documented application is in oncology, where derivatives have been shown to inhibit multiple receptor tyrosine kinases implicated in tumor growth and proliferation, including c-Met, c-Kit, VEGFR-2, and EGFR. acs.orgacs.org This makes them attractive candidates for various cancers, including lung, colorectal, and gastric carcinomas. acs.org

A highly promising and distinct therapeutic area is neurodegeneration. Specific cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of mutant superoxide (B77818) dismutase 1 (SOD1) aggregation, a key pathological process in amyotrophic lateral sclerosis (ALS). researchgate.netmdpi.com This discovery opens a critical new avenue for developing disease-modifying therapies for this fatal neurodegenerative disorder. Further research will likely explore their efficacy against other proteinopathies, such as Alzheimer's and Parkinson's diseases.

Beyond these areas, preliminary studies have indicated a wide spectrum of other potential biological activities. These include:

Antimicrobial Activity : Derivatives have been screened for activity against various bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi. aacrjournals.orgresearchgate.net

Anti-inflammatory and Analgesic Activity : The core structure is present in molecules with known anti-inflammatory and pain-relieving properties. researchgate.net

Antiviral Activity : The structural motifs are amenable to modifications that have been successful in developing antiviral agents. frontiersin.org

Herbicidal Activity : The cyclohexane-1,3-dione skeleton is a key component in a class of herbicides that inhibit the 4-hydroxyphenylpyruvate deoxygenase (HPPD) enzyme. aacrjournals.org

Future work will involve high-throughput screening of diverse compound libraries to identify new lead molecules and validate these potential new therapeutic applications.

Table 2: Investigated and Potential Therapeutic Applications

| Therapeutic Area | Primary Biological Target(s) | Status |

|---|---|---|

| Oncology | c-Met, VEGFR-2, EGFR, Pim-1 Kinase acs.orgacs.org | Preclinical Investigation |

| Neurodegeneration (ALS) | Mutant SOD1 Aggregation nih.govresearchgate.net | Preclinical Investigation |

| Infectious Diseases | Bacterial and Fungal Targets aacrjournals.orgresearchgate.net | Exploratory |

| Inflammation | Inflammatory Pathway Enzymes researchgate.net | Exploratory |

| Virology | Viral Replication Enzymes frontiersin.org | Hypothetical |

| Agrochemicals | 4-hydroxyphenylpyruvate deoxygenase (HPPD) aacrjournals.org | Established Application |

Advanced Mechanistic Studies to Elucidate Complex Biological Pathways

A deep understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Future research will employ advanced computational and biophysical techniques to elucidate these complex mechanisms and the downstream biological pathways they modulate.

For anticancer applications, the primary mechanism involves the inhibition of kinase activity. Molecular dynamics (MD) simulations have become an indispensable tool for this purpose. In a study on c-Met inhibitors, 100-nanosecond MD simulations were used to validate the stability of the ligand-protein complex predicted by molecular docking. nih.govacs.org These simulations provide critical insights into the dynamic interactions, such as hydrogen bonding and hydrophobic contacts, that stabilize the inhibitor in the ATP-binding pocket of the kinase. acs.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations further refine the understanding of binding affinities. nih.gov Future studies will use these methods to explain why certain derivatives are more potent or selective than others and to predict how resistance mutations might affect binding. acs.org

In the context of neurodegenerative diseases like ALS, mechanistic studies will focus on the inhibition of protein aggregation. Understanding how these small molecules interfere with the misfolding and oligomerization of mutant SOD1 is a key objective. mdpi.comfrontiersin.org This involves characterizing the binding site on the SOD1 protein and elucidating the conformational changes that the inhibitor induces to stabilize the protein and prevent it from forming toxic aggregates. frontiersin.org Elucidating the downstream effects of inhibiting SOD1 aggregation on cellular pathways, such as oxidative stress and mitochondrial dysfunction, will also be a critical area of future research. nih.gov

Q & A

Q. What are the common synthetic routes for 5-(4-Methoxyphenyl)cyclohexane-1,3-dione?

The compound is synthesized via condensation reactions. For example, (4-methoxyphenyl)hydrazine hydrochloride reacts with cyclohexane-1,3-dione under acetic acid catalysis, followed by a Fischer indole reaction in diphenyl ether, yielding 57% over two steps . Alternative methods include demethylation strategies using reagents like BBr₃, which selectively removes the methoxy group under controlled conditions (e.g., 0.4 M dry CH₂Cl₂, 1:0.7 molar ratio of substrate to BBr₃) .

Q. How is the structural identity of this compound confirmed?

Characterization employs NMR, mass spectrometry (MS), and X-ray crystallography. For instance, X-ray analysis of similar cyclohexane-1,3-dione derivatives reveals envelope conformations and intermolecular hydrogen bonding patterns, aiding in structural validation . Purity (≥98%) and molecular weight (218.25 g/mol) are verified via HPLC and elemental analysis .

Q. What are the primary applications of this compound in heterocyclic synthesis?

It serves as a precursor for bioactive heterocycles like acridones and thiophenes. For example, demethylation yields 5-(4-hydroxyphenyl)cyclohexane-1,3-dione, a lead compound for synthesizing 9-aminoacridinones with potential cholinesterase inhibitory activity . Cyclohexane-1,3-dione derivatives are also key intermediates in Gewald’s thiophene synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective demethylation using BBr₃?

Optimal demethylation requires precise stoichiometry (substrate:BBr₃ = 1:0.7 mol/mol) in anhydrous CH₂Cl₂ at room temperature for 4 hours. Excess BBr₃ or prolonged reaction times risk side reactions, such as over-dealkylation or decomposition . Monitoring via TLC or LC-MS ensures reaction control.

Q. How are diastereomers resolved during the synthesis of cyclohexane-1,3-dione derivatives?